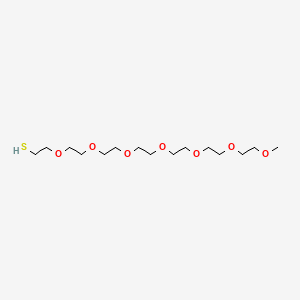

m-PEG7-thiol

Beschreibung

Significance of Thiol Functionality in PEG Architectures

The introduction of a thiol (-SH) group to a PEG architecture imparts a highly reactive functionality that is central to its utility in various scientific applications. The thiol group's high reactivity allows it to form stable covalent bonds with a variety of other functional groups and surfaces. For instance, thiols readily react with maleimides, vinyl sulfones, and other thiol-reactive groups, which is a common strategy for conjugating PEGs to proteins, peptides, and other biomolecules. broadpharm.combiochempeg.com This process, known as PEGylation, can improve the stability, solubility, and circulation time of therapeutic molecules.

Furthermore, the thiol group has a high affinity for metal surfaces, such as gold and silver, forming stable bonds. broadpharm.commdpi.com This property is extensively utilized in the surface modification of nanoparticles and biosensors, allowing for the creation of functionalized surfaces with enhanced biocompatibility and reduced non-specific protein adsorption. smolecule.comaxispharm.com The thiol group can also participate in the formation of disulfide bonds under oxidative conditions, which can be leveraged for creating stimuli-responsive systems, such as drug delivery vehicles that release their payload in specific biological environments. smolecule.com In the context of hydrogel formation, thiol-containing PEGs are crucial for creating networks through reactions like Michael-type addition or thiol-ene photopolymerization, which allow for the fabrication of hydrogels with controllable properties for applications in tissue engineering and controlled release. nih.govresearchgate.net

Overview of m-PEG7-thiol as a Monodisperse PEG Derivative

This compound is a specific type of PEG derivative characterized by a methoxy (B1213986) (m) group at one terminus and a thiol group at the other, connected by a chain of exactly seven ethylene (B1197577) glycol units. Its chemical structure is defined and consistent, making it a monodisperse compound. adcreview.com Unlike polydisperse PEGs, which consist of a mixture of molecules with a range of molecular weights, monodisperse PEGs like this compound are pure compounds with a single, precise molecular weight. adcreview.com

This monodispersity offers several advantages in research and pharmaceutical development. The uniform molecular weight and structure lead to greater reproducibility and accuracy in experiments and analyses. It also provides better control over self-assembly processes and can result in higher crystallinity and improved solubility compared to polydisperse counterparts. The use of monodisperse PEG linkers, such as the m-PEG7 linker in the drug Movantik (naloxegol), has been shown to be beneficial in drug design by allowing for the production of homogeneous PEGylated drugs with specific molecular weights, which can lead to improved pharmacokinetic profiles. adcreview.combiochempeg.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 651042-82-9 |

| Molecular Formula | C15H32O7S |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

Data sourced from multiple chemical suppliers and databases. broadpharm.com

Scope of Academic and Research Applications for this compound

The unique combination of a hydrophilic, monodisperse PEG chain and a reactive thiol group makes this compound a versatile tool in a range of academic and research settings. Its applications are primarily centered around bioconjugation, drug delivery, hydrogel formation, and surface modification. smolecule.com

In the realm of drug delivery , this compound is utilized to create nanoparticles and liposomes for encapsulating and targeting therapeutic agents. smolecule.com Its ability to improve the solubility and stability of biomolecules is a key advantage. smolecule.com A significant and emerging application is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemsrc.com PROTACs are molecules designed to selectively degrade target proteins within cells, and this compound can serve as the flexible linker connecting the two active domains of the PROTAC molecule. medchemexpress.comchemsrc.com

For hydrogel formation , this compound is employed in the synthesis of hydrogels that can serve as scaffolds for tissue engineering or as matrices for the controlled release of drugs. smolecule.com The thiol group's reactivity allows for the formation of crosslinked networks under mild conditions, which is crucial when encapsulating sensitive biological materials. nih.gov The kinetics of these crosslinking reactions can often be controlled by factors such as pH, allowing for the fine-tuning of the hydrogel's properties for specific applications. smolecule.com

In the area of surface modification , this compound is used to modify the surfaces of materials, such as medical devices and nanoparticles, to enhance their biocompatibility and reduce protein adsorption. smolecule.com The thiol group's ability to bind to metal surfaces like gold makes it particularly useful for functionalizing gold nanoparticles for applications in diagnostics and targeted therapy. axispharm.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSKDHZQTUFAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584839 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651042-82-9 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of the Thiol Group in M Peg7 Thiol

Thiol-Mediated Conjugation Reactions

The nucleophilic nature of the thiol group in m-PEG7-thiol allows it to react with a range of electrophilic partners, forming stable covalent bonds. This reactivity is the basis for many bioconjugation strategies, enabling the attachment of PEG chains to proteins, peptides, and other biomolecules.

Maleimide-Thiol Conjugation: Mechanisms and Applications

The reaction between a thiol and a maleimide (B117702) is one of the most widely utilized methods for bioconjugation. nih.gov This reaction is valued for its high specificity, rapid kinetics, and the stability of the resulting thioether linkage. nih.govresearchgate.netcreativepegworks.com

Mechanism: The conjugation proceeds via a Michael-type addition of the thiol to the electron-deficient carbon-carbon double bond of the maleimide ring. The reaction is highly dependent on pH, with optimal rates observed between pH 6.5 and 7.5. thermofisher.combroadpharm.com In this pH range, the thiol exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the maleimide. At pH values above 8.5, competing reactions, such as the hydrolysis of the maleimide group and reaction with primary amines, can occur. thermofisher.com Conversely, under acidic conditions (e.g., pH 5), the reaction rate is significantly reduced. bachem.com

While the resulting thiosuccinimide linkage is generally stable, it can be susceptible to a retro-Michael reaction, leading to the dissociation of the conjugate. nih.govcreativepegworks.com This is particularly relevant in the presence of other thiols, such as glutathione (B108866), which is abundant in the cellular environment. creativepegworks.comnih.gov Additionally, when conjugating to an N-terminal cysteine residue, a subsequent intramolecular rearrangement can occur, transforming the succinimidyl thioether into a more stable six-membered thiazine (B8601807) structure. nih.govbachem.com The rate of this rearrangement is also pH-dependent, increasing at higher pH. nih.govbachem.com

Applications: The maleimide-thiol conjugation is extensively used for the PEGylation of proteins and peptides, which can enhance their solubility, stability, and pharmacokinetic properties. nih.gov It is also a key reaction in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody via a stable linker. creativepegworks.comnih.gov

| Parameter | Condition | Effect on Maleimide-Thiol Conjugation |

| pH | 6.5 - 7.5 | Optimal reaction rate for specific thiol conjugation. thermofisher.com |

| > 8.5 | Increased rate of maleimide hydrolysis and reaction with amines. thermofisher.com | |

| < 6.5 | Slower reaction rate. bachem.com | |

| N-terminal Cysteine | Unprotected | Potential for thiazine rearrangement, especially at higher pH. nih.govbachem.com |

| Presence of other thiols | e.g., Glutathione | Can induce a retro-Michael reaction, leading to conjugate instability. creativepegworks.comnih.gov |

Reactivity with Other Thiol-Reactive Groups (e.g., OPSS, Vinylsulfone, Bromoacetamides)

Beyond maleimides, the thiol group of this compound can react with other functional groups, expanding its utility in conjugation chemistry.

Ortho-pyridyl Disulfide (OPSS): The thiol group reacts with OPSS (also known as pyridyldithio) groups through a disulfide exchange reaction. thermofisher.combiochempeg.com This reaction forms a stable, yet reversible, disulfide bond and releases a pyridine-2-thione molecule. biochempeg.comnanocs.netnanosoftpolymers.comruixibiotech.com The reversibility of the disulfide linkage is a key feature, as it can be cleaved under reducing conditions, which is advantageous for applications requiring controlled release. nanosoftpolymers.com

Vinylsulfone: Vinylsulfones are electron-poor alkenes that readily react with thiols via a Michael-type addition under slightly alkaline conditions (around pH 8). nih.govgoogle.com This reaction forms a very stable thioether bond. nih.gov Vinylsulfone groups are generally stable in aqueous solutions near neutral pH, making them suitable for bioconjugation. nih.gov The reaction is considered highly efficient for creating crosslinked polymer networks. google.com

Bromoacetamides and Iodoacetamides: These alpha-halo carbonyl compounds react with thiols through a nucleophilic substitution reaction. The thiolate anion acts as a nucleophile, displacing the halide to form a stable thioether linkage. This reaction is also pH-dependent, favoring more alkaline conditions where the thiol is deprotonated.

| Thiol-Reactive Group | Reaction Type | Resulting Linkage | Key Features |

| Ortho-pyridyl Disulfide (OPSS) | Disulfide Exchange | Disulfide | Reversible with reducing agents. thermofisher.combiochempeg.comnanosoftpolymers.com |

| Vinylsulfone | Michael Addition | Thioether | Stable bond, reacts at slightly alkaline pH. nih.govgoogle.com |

| Bromoacetamide | Nucleophilic Substitution | Thioether | Stable bond, pH-dependent reaction. |

Dative Bonding to Metal Surfaces (e.g., Gold, Silver)

The sulfur atom in the thiol group of this compound has a strong affinity for the surfaces of noble metals like gold and silver. This interaction leads to the formation of a self-assembled monolayer (SAM) on the metal surface.

Mechanism: The bonding of thiols to gold surfaces is a complex phenomenon. While often described as a covalent Au-S bond, recent studies suggest that the interaction is more nuanced, involving a significant contribution from van der Waals forces. pnas.orgconicet.gov.ar The electronic structure at the interface is described as Au(0)-thiyl, with Au(I)-thiolate character representing a higher-energy state. pnas.org The formation of this bond is a chemisorption process where the thiol molecule attaches to the gold surface, often displacing other weakly bound species. conicet.gov.arnih.gov This process is critical for the functionalization of gold nanoparticles (AuNPs) and surfaces. nih.govacs.org

Applications: The ability of this compound to form stable SAMs on gold and silver surfaces is widely exploited in nanotechnology. PEGylated gold nanoparticles exhibit enhanced stability in biological media, reduced non-specific protein adsorption, and improved biocompatibility. nih.gov These functionalized nanoparticles have applications in drug delivery, medical imaging, and diagnostics. The formation of a dense PEG layer on the surface of biosensors can also prevent biofouling and improve signal-to-noise ratios.

Role in Click Chemistry Frameworks

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Thiol-based reactions, particularly thiol-ene and thiol-yne reactions, are prominent members of this family, and this compound is an ideal substrate for these transformations.

Thiol-Ene Click Reactions: Radical-Mediated and Photo-Initiated Mechanisms

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgalfa-chemistry.com This reaction can be initiated through different mechanisms, most notably by radicals, often generated via photolysis. wikipedia.orgnoaa.gov

Mechanism:

Radical-Mediated: The most common mechanism proceeds via a free-radical chain reaction. wikipedia.orgalfa-chemistry.com It involves two key steps:

Initiation: A radical initiator (often generated by UV light or heat) abstracts a hydrogen atom from the thiol (R-SH), forming a thiyl radical (R-S•). mdpi.comresearchgate.net

Propagation: The thiyl radical adds to an alkene (the 'ene'), forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. mdpi.comresearchgate.net This chain transfer step allows the reaction to continue. wikipedia.org

Photo-Initiated: Photochemical initiation is a powerful tool for controlling thiol-ene reactions, allowing for spatial and temporal control over the reaction. noaa.govacs.orgmdpi.com Water-soluble photoinitiators can be used to generate radicals upon exposure to light (often UV or visible light), triggering the reaction under mild, aqueous conditions. mdpi.comresearchgate.net The reaction is generally insensitive to oxygen, which is a significant advantage over many other radical polymerizations. acs.orgnih.gov

Applications: Thiol-ene click chemistry is used to create well-defined polymer networks and hydrogels. acs.orgmdpi.comnih.gov The step-growth nature of the polymerization leads to more uniform network structures compared to chain-growth polymerizations. google.com This methodology is employed in fabricating scaffolds for tissue engineering, materials for 3D bioprinting, and for surface patterning. wikipedia.org

| Initiation Method | Mechanism Steps | Advantages |

| Radical (Thermal/Chemical) | Initiator → Thiyl Radical → Addition to Ene → Chain Transfer | High efficiency, simple execution. noaa.gov |

| Photo-initiated (UV/Visible Light) | Photoinitiator + Light → Thiyl Radical → Propagation | Spatial and temporal control, mild conditions, oxygen insensitivity. noaa.govacs.orgmdpi.com |

Thiol-Yne Click Reactions for Polymer Architectures

The thiol-yne reaction is an extension of the thiol-ene reaction, involving the addition of thiols to an alkyne (a carbon-carbon triple bond). wikipedia.org A key feature of this reaction is that each alkyne group can sequentially react with two thiol molecules. nih.gov

Mechanism: Similar to the thiol-ene reaction, the thiol-yne reaction is typically initiated by radicals. wikipedia.org The process involves the addition of a thiyl radical to the alkyne, forming a vinyl sulfide (B99878) radical intermediate. This intermediate can then either abstract a hydrogen from a thiol to form a vinyl sulfide product (mono-addition) or add a second thiyl radical before hydrogen abstraction, leading to a dithioether product (di-addition). wikipedia.orgrsc.org The radical-mediated process generally results in the formation of highly branched or cross-linked polymer networks because of the dual addition capability. rsc.orgd-nb.info

Applications: The ability to add two thiol molecules per alkyne makes the thiol-yne reaction particularly powerful for creating complex and highly cross-linked polymer architectures. d-nb.info It is extensively used in the synthesis of hyperbranched polymers and dendrimers, where a high degree of branching is desired. nih.govrsc.orgresearchgate.net These materials find use as drug delivery vehicles, in the creation of high refractive index optical materials, and for advanced coatings. rsc.orgd-nb.info

Orthogonality and Bioorthogonal Reactivity in Complex Systems

The strategic application of this compound in complex biological environments hinges on the principles of orthogonality and bioorthogonal chemistry. Bioorthogonal chemistry refers to a class of chemical reactions that can proceed within living systems without interfering with or being influenced by the myriad of native biochemical processes. nih.govnih.gov Orthogonality, in this context, is the capacity of a specific functional group to react selectively with its intended partner in the presence of numerous other potentially reactive functionalities, thereby avoiding unwanted side reactions. nih.govrsc.orgacs.org

The thiol group of this compound is a versatile functional handle for bioconjugation, but its reactivity profile requires careful consideration for achieving true bioorthogonality. The classic thiol-maleimide Michael addition, while widely used for its efficiency under physiological conditions (pH 6.5-7.5) to form stable thioether bonds, is not perfectly bioorthogonal. nih.govbroadpharm.com This is because endogenous thiols, such as the highly abundant glutathione in the intracellular environment, can compete with the target molecule, leading to off-target reactions. acs.org

To overcome this limitation and achieve higher selectivity in complex systems, several advanced strategies have been developed that leverage the thiol group of PEG linkers like this compound, either directly or indirectly.

pH-Controlled Orthogonal Reactivity: One approach to achieve selectivity is to exploit the differential reactivity of thiols at various pH levels. For instance, researchers have demonstrated that aryl and alkyl thiols can be selectively modified in the same mixture by controlling the reaction pH. acs.org Aryl thiols can be selectively functionalized at a mildly acidic pH (e.g., 5.5), where most native cysteine residues (alkyl thiols) are protonated and less reactive. acs.org Subsequently, the alkyl thiols can be targeted by raising the pH to a more basic level (e.g., 8.3). acs.org This strategy allows for a programmed, orthogonal dual-labeling of proteins containing different types of thiol groups.

Orthogonal Reactions for Advanced Material Synthesis: The unique reactivity of the thiol group is also harnessed in the synthesis of complex biomaterials like hydrogels using multiple, orthogonal click reactions. For example, researchers have created polyethylene (B3416737) glycol (PEG)-peptide hydrogels using two distinct and orthogonal thiol-based "click" reactions: the thiol-maleimide Michael addition and the thiol-norbornene reaction. nih.govrsc.org In this system, a di-thiol peptide can first react with a PEG-di-maleimide to form a block copolymer, which is then crosslinked into a hydrogel using a dithiol linker that reacts with the norbornene groups in a photo-initiated step. nih.govrsc.org The orthogonality of these two reactions allows for a sequential, highly controlled fabrication process that would not be possible with a single reaction type. Furthermore, unreacted norbornene groups can be left within the hydrogel for subsequent functionalization using another orthogonal reaction, the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-modified molecule. nih.govrsc.org

The table below summarizes key bioorthogonal reactions that are relevant to the functionalization and application of thiol-containing PEG linkers in complex systems.

| Reaction Name | Reacting Functional Groups | Key Characteristics | Relevance to this compound |

| Thiol-Maleimide Michael Addition | Thiol + Maleimide | Efficient at physiological pH (6.5-7.5); forms stable thioether bond. broadpharm.com Not strictly bioorthogonal due to reactivity with endogenous thiols. nih.gov | Direct and common reaction for conjugating this compound. broadpharm.combroadpharm.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Strained Alkyne (e.g., DBCO, BCN) | Copper-free "click" reaction; highly specific and bioorthogonal. nih.govescholarship.org | Indirectly, by pre-functionalizing this compound with an azide or alkyne. biochempeg.com |

| Thiol-Norbornene Reaction | Thiol + Norbornene | Photo-initiated "click" reaction; rapid and allows for spatio-temporal control. nih.gov | Can be used orthogonally with thiol-maleimide reactions for advanced material synthesis. nih.govrsc.org |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast kinetics; highly bioorthogonal. mdpi.comresearchgate.net | Used for secondary, orthogonal modification of systems initially functionalized using thiol chemistry. nih.govrsc.org |

Applications of M Peg7 Thiol in Bioconjugation and Biofunctionalization

Protein and Peptide Conjugation via Thiol-Maleimide Adducts

The conjugation of m-PEG7-thiol to proteins and peptides is predominantly achieved through the highly efficient and specific reaction between its terminal thiol group and a maleimide (B117702) functional group. smolecule.comuu.nl This reaction, a Michael addition, proceeds readily under physiological conditions, typically at a pH range of 6.5-7.5, and forms a stable thioether linkage. smolecule.com The selectivity of the thiol-maleimide reaction is a significant advantage, as the thiol group on this compound preferentially reacts with maleimide groups over other amino acid side chains, allowing for directed conjugation. smolecule.comtocris.com

The process involves the nucleophilic attack of the thiolate anion (S⁻) from this compound on one of the double-bonded carbons of the maleimide ring. smolecule.com This forms a stable carbon-sulfur bond, effectively and permanently attaching the PEG chain to the target molecule. While the reaction is generally stable, a retro-Michael reaction can occur, leading to de-conjugation. creativepegworks.comnih.gov However, strategies such as hydrolysis of the succinimide ring can be employed to create a more stable, ring-opened product that resists cleavage. frontiersin.org

| Parameter | Typical Condition | Rationale |

|---|---|---|

| pH | 6.5 - 7.5 | Facilitates the presence of the reactive thiolate anion while maintaining protein stability. smolecule.com |

| Temperature | Room Temperature (or 2-8°C) | Allows for a controlled reaction rate over several hours. uu.nltocris.com |

| Molar Ratio | 10-20 fold molar excess of maleimide reagent | Drives the reaction to completion, ensuring efficient conjugation to available thiol groups. smolecule.com |

| Reaction Time | 2-4 hours (or overnight at 2-8°C) | Sufficient time for the conjugation reaction to reach high efficiency. smolecule.comtocris.com |

Site-specific bioconjugation ensures that a molecule like this compound is attached to a precise location on a protein or peptide, preserving the biomolecule's structure and function. The thiol-maleimide reaction is central to many site-specific strategies. nih.gov The most common approach involves targeting cysteine residues. tocris.com

Since the sulfhydryl groups of most cysteine residues in a protein are often paired in disulfide bonds to stabilize the protein's structure, they are unreactive towards maleimides. tocris.comnih.gov Site-specific conjugation can therefore be achieved by:

Selective Reduction of Disulfide Bonds: Mild reducing agents can be used to selectively break a specific inter-chain disulfide bond, yielding two free thiol groups that are available for conjugation with a maleimide-functionalized molecule. nih.gov

Engineered Cysteine Residues: Through genetic engineering, a cysteine residue can be introduced at a specific, desired location on the protein's surface. nih.gov This engineered thiol is then uniquely available for reaction with a maleimide, allowing for the creation of a homogenous product where the PEG chain is attached at a single, predetermined site. nih.gov

These methods provide precise control over the stoichiometry and location of conjugation, which is critical for developing therapeutic protein conjugates and other advanced biomaterials. ucl.ac.uk

The attachment of this compound to biomolecules, a process known as PEGylation, serves to stabilize and functionalize them. The hydrophilic and flexible PEG chain imparts several beneficial properties. smolecule.com

Enhanced Stability: The PEG chain forms a hydration layer around the biomolecule. This layer acts as a physical shield that can protect the protein from enzymatic degradation, thereby increasing its circulating half-life in biological systems. smolecule.com

Reduced Immunogenicity: The "stealth" effect provided by the PEG layer can mask the protein from the host's immune system, reducing the likelihood of an immune response. smolecule.com

By conjugating this compound, a biomolecule can be transformed to have improved pharmacokinetic properties and greater stability, which is essential for therapeutic applications. ucl.ac.uk

Surface Modification and Functionalization of Materials

The terminal thiol group of this compound also makes it an ideal agent for modifying the surfaces of various materials, especially noble metals. nanocs.netbroadpharm.com This surface modification is a cornerstone for the development of advanced biomedical devices, biosensors, and drug delivery nanoparticles. nih.gov The goal is to transform a material's native surface into a biocompatible and functional interface. nih.gov

The thiol group has a strong affinity for gold surfaces, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM). nih.govrsc.org When a gold substrate is exposed to a solution of this compound, the thiol groups chemisorb onto the gold, creating a dense and stable coating. nanocs.netnih.gov The process is self-limiting, ensuring the formation of a uniform monolayer. rsc.org

The density of the molecules in the SAM is influenced by factors such as the length of the alkyl chain in the thiol-containing molecule. acs.org Shorter chain lengths generally result in a higher surface coverage. acs.org While both thiols and disulfides can form these monolayers, adsorption from a mixed solution strongly favors the thiol. dtic.mil The stability of these thiol-gold bonds can, however, be a concern, as they can be susceptible to oxidation or displacement by other thiol-containing molecules in a biological environment. nih.govnih.gov

| Ligand | Chain Length (nm) | Ligand Density (molecules/nm²) |

|---|---|---|

| 16-mercaptohexadecanoic acid | 3.52 | 4.3 |

| 11-mercaptoundecanoic acid | 2.10 | 4.7 |

| O-(2-carboxyethyl-O'-2-mercaptoethyl)heptaethylene glycol (PEG7) | 1.18 | 5.8 |

| 3-mercaptopropionic acid | 0.68 | 6.3 |

This table presents data on the relationship between the chain length of various thiol-containing ligands and their resulting surface density on gold nanoparticles, as determined by inductively coupled plasma–mass spectrometry. acs.org

The formation of an this compound SAM fundamentally alters the properties of a material's surface, making it more suitable for biomedical applications. nih.gov The densely packed PEG chains create a new interface that is hydrophilic, flexible, and biocompatible. nih.gov This modification is critical for devices and materials that come into contact with biological fluids or tissues, as it helps to minimize adverse reactions. nih.gov The PEG layer effectively masks the underlying substrate, presenting a neutral, water-soluble surface to the biological environment. researchgate.net

One of the most significant benefits of modifying surfaces with this compound is the prevention of non-specific adsorption of proteins and adhesion of cells. nih.govnih.gov When a foreign material is introduced into a biological system, proteins from the surrounding fluid quickly adsorb to its surface, a process known as biofouling. This can trigger an immune response, lead to device failure, or interfere with the function of biosensors. researchgate.netnih.gov

The this compound monolayer creates a steric barrier that physically prevents proteins from reaching the substrate surface. mdpi.com The layer of PEG chains is highly hydrated, and the energetic penalty required to displace this water layer further repels protein adsorption. researchgate.netmdpi.com This "stealth" property is crucial for improving the biocompatibility of medical implants and enhancing the circulation time of nanoparticles by helping them evade the immune system. nih.govmdpi.com Studies have consistently shown that surfaces coated with PEG are far superior at resisting non-specific protein adsorption compared to uncoated or other types of modified surfaces. researchgate.netnih.gov

Functionalization of Nanoparticles and Nanomaterials

The functionalization of nanoparticles with this compound, a specific short-chain methoxy-polyethylene glycol thiol, is a critical process for enhancing their applicability in biological systems. This surface modification imparts desirable properties such as increased stability, reduced non-specific protein adsorption, and improved biocompatibility. The following sections delve into the specifics of using this compound for the functionalization of nanoparticles, particularly gold nanoparticles, and the impact of its molecular characteristics on the performance of the resulting nanomaterials.

Gold Nanoparticle Functionalization for Biosensors and Delivery

The use of this compound in the functionalization of gold nanoparticles (AuNPs) is pivotal for the development of advanced biosensors and drug delivery vehicles. nih.gov The thiol group of this compound has a strong affinity for the gold surface, leading to the formation of a self-assembled monolayer (SAM) that effectively coats the nanoparticle. nih.govbiomedres.us This process is a foundational step in rendering AuNPs suitable for biomedical applications. biomedres.us

In the realm of biosensors, the this compound layer serves to create a biocompatible interface and prevent the non-specific binding of proteins and other biomolecules from the sample matrix. acs.org This "stealth" property is crucial for ensuring that the sensor's recognition elements, which can be attached to the PEG layer, are accessible and that the sensor's signal is not obscured by background noise. nih.gov The PEG spacer also provides flexibility for the attached recognition moieties, which can lead to more efficient interaction with their targets. nih.gov For instance, AuNPs functionalized with a combination of thiolated molecules can be used in Surface Enhanced Raman Spectroscopy (SERS) for cellular uptake and localization studies. nih.gov

For drug delivery applications, the PEGylation of AuNPs with molecules like this compound is essential for improving their pharmacokinetic profile. frontiersin.org The hydrophilic PEG layer shields the nanoparticles from opsonization and subsequent clearance by the mononuclear phagocytic system, thereby prolonging their circulation time in the bloodstream. frontiersin.org This extended circulation allows for greater accumulation of the nanoparticles at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. arxiv.org Furthermore, the terminal methoxy (B1213986) group of the this compound can be replaced with other functional groups to allow for the covalent attachment of therapeutic agents or targeting ligands.

Surface Coverage and Ligand Density Studies on Nanoparticles

Quantitative analysis of the ligand density is, therefore, of utmost importance for quality control and for understanding the structure-property relationships of the functionalized nanoparticles. nih.gov Various techniques are employed to determine the surface coverage, including quantitative 1H NMR spectroscopy, which can be used to quantify the composition of the PEG layer on gold nanoparticles. bohrium.comresearchgate.net Another approach involves inductively coupled plasma mass spectrometry (ICP-MS) to measure the gold-to-sulfur (Au/S) ratio, which can then be correlated to the ligand density. nih.govacs.org

Studies have shown that for short-chain PEG-thiols, a higher surface coverage can be achieved compared to their high-molecular-weight counterparts. nih.govresearchgate.net This is attributed to reduced steric hindrance between the shorter polymer chains, allowing for a more densely packed monolayer. rsc.org The table below summarizes findings on the relationship between PEG chain length and grafting density on gold nanoparticles.

| PEG Molecular Weight (g/mol) | Grafting Density (PEG chains/nm²) | Reference |

|---|---|---|

| 2,100 | 3.93 | rsc.org |

| 3,000 | 2.21 | nih.gov |

| 5,000 | 1.33 | nih.gov |

| 20,000 | 0.21 | nih.gov |

| 51,400 | 0.31 | rsc.org |

This table presents data on the grafting density of various molecular weight PEG-thiols on gold nanoparticles, illustrating the general trend of decreasing density with increasing molecular weight.

It is important to note that the functionalization of nanoparticles with mixed layers of different thiolated ligands can be complex, with some studies showing that the grafting of certain functionalized PEGs can be hindered by the presence of methylated PEG ligands. bohrium.com

Impact of PEG-Thiol Molecular Weight on Nanoparticle Stability and Performance

The molecular weight of the PEG-thiol ligand is a determining factor in the stability and in vivo performance of the functionalized nanoparticles. nih.gov While this compound is a short-chain PEG, understanding the broader context of how PEG molecular weight influences nanoparticle properties is crucial.

Generally, higher molecular weight PEGs provide a thicker protective layer, which can lead to enhanced steric stabilization and a greater reduction in protein adsorption. nih.govfrontiersin.org This can result in longer circulation times in the body. arxiv.org However, there is a trade-off, as very long PEG chains might hinder the interaction of targeting ligands with their receptors or slow down the release of conjugated drugs.

Conversely, short-chain PEGs, such as this compound, offer a good balance of properties. While they may have shorter circulation times compared to nanoparticles functionalized with long-chain PEGs, they can still provide sufficient stability for many applications and may be less likely to elicit an immune response. acs.org Studies have shown that nanoparticles coated with short-chain PEGs can still exhibit prolonged residence time in the blood compared to uncoated nanoparticles. nih.gov

The stability of PEGylated AuNPs is also influenced by the concentration of the PEG-thiol during the functionalization process. There exists a critical stabilization concentration (CSC) above which the PEG-thiol acts as a stabilizer; below this concentration, it can actually induce nanoparticle aggregation. nih.govresearchgate.net

The choice of PEG molecular weight is, therefore, a critical design parameter that needs to be optimized based on the specific application. For applications requiring very long circulation times, higher molecular weight PEGs might be preferred, while for others, the properties imparted by short-chain PEGs like this compound may be optimal.

M Peg7 Thiol in Advanced Therapeutic and Diagnostic Platforms

Integration into Drug Delivery Systems

The incorporation of m-PEG7-thiol into drug delivery systems leverages the well-established benefits of PEGylation to enhance the therapeutic performance of various agents. biochempeg.com This strategy involves the covalent attachment of the this compound molecule to a drug or drug carrier, thereby modifying its physicochemical and biological properties. smolecule.comsigmaaldrich.com

A primary advantage of utilizing this compound is the significant improvement in the solubility of hydrophobic drugs. biochempeg.com The hydrophilic nature of the heptaethylene glycol chain can render poorly soluble compounds more amenable to formulation in aqueous media, which is crucial for intravenous administration. biochempeg.com

Furthermore, the process of PEGylation with molecules like this compound has been shown to favorably alter the pharmacokinetic profile of therapeutic agents. biochempeg.com Key benefits include:

Increased Circulation Time: By increasing the hydrodynamic volume of the conjugated drug, renal clearance is reduced, leading to a longer half-life in the bloodstream. biochempeg.comnih.gov

Improved Stability: The PEG chain can protect the attached therapeutic agent from enzymatic degradation. biochempeg.com

Reduced Immunogenicity: PEGylation can shield the drug from the host's immune system, minimizing the potential for an immune response. biochempeg.comnih.gov

These modifications collectively contribute to a more favorable pharmacokinetic profile, potentially allowing for reduced dosing frequency and improved patient compliance. biochempeg.com

The terminal thiol group of this compound provides a reactive handle for conjugation to various targeting ligands and drug delivery vehicles. smolecule.comsigmaaldrich.com This functionality is particularly valuable in creating systems that can selectively deliver therapeutic payloads to specific sites within the body, such as tumor tissues. google.com

One prominent application is the functionalization of gold nanoparticles. sigmaaldrich.comgoogle.com The thiol group exhibits a strong affinity for gold surfaces, enabling the stable attachment of the PEG linker. sigmaaldrich.com This creates a "stealth" layer that reduces non-specific protein adsorption and recognition by the reticuloendothelial system, thereby prolonging circulation time. nih.gov Paclitaxel derivatives containing a thiol group have been developed for attachment to gold nanoparticles, aiming to improve the delivery of this potent anti-cancer agent to tumors. google.com The leaky vasculature of solid tumors allows for the accumulation of these nanoparticles, leading to a more targeted therapeutic effect. google.com

The reactivity of the thiol group is not limited to gold surfaces. It can readily react with other chemical groups, such as maleimides, allowing for the conjugation of a wide array of biomolecules, including antibodies and peptides, to create highly specific drug delivery platforms. broadpharm.comjenkemusa.com

Role in Proteolysis-Targeting Chimeras (PROTACs) and Related Degraders

PROTACs are innovative therapeutic modalities that co-opt the body's own protein disposal machinery to eliminate disease-causing proteins. medchemexpress.com These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. biochempeg.com this compound is frequently employed as a component of the linker in PROTAC design. medchemexpress.comchemsrc.comcymitquimica.comtargetmol.com

The linker in a PROTAC is not merely a passive spacer but plays a crucial role in the efficacy of the molecule. biochempeg.com Its length, composition, and flexibility are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov

Key considerations in PROTAC linker design include:

Cell Permeability: The physicochemical properties of the linker affect the ability of the PROTAC to cross cell membranes and reach its intracellular target. biochempeg.com

Ternary Complex Formation: The linker must be of an appropriate length and conformation to allow for the simultaneous and productive binding of the two ligands to their respective proteins. nih.gov

The modular nature of PROTACs allows for the systematic variation of the linker to optimize degradation efficiency. biochempeg.com

The primary contributions of the this compound moiety include:

Enhanced Solubility: The hydrophilic PEG chain improves the solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules. biochempeg.com

Optimization of Linker Length: The defined length of the seven ethylene (B1197577) glycol units provides a precise and systematic way to modulate the distance between the two ends of the PROTAC, facilitating the screening for optimal degradation activity. biochempeg.com

Facilitated Synthesis: The availability of bifunctionalized PEG linkers simplifies the assembly of PROTAC molecules, accelerating the discovery and development of effective protein degraders. biochempeg.com

The thiol group itself can serve as a reactive handle for conjugating the PEG linker to the warhead or the E3 ligase ligand during the synthesis of the PROTAC.

Hydrogel Fabrication and Tissue Engineering Applications

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively used in biomedical applications, including tissue engineering and controlled drug release. researchgate.net Poly(ethylene glycol) (PEG) is a popular material for hydrogel synthesis due to its biocompatibility and tunable properties. this compound can be incorporated into hydrogel formulations, often through reactions involving its terminal thiol group. kinampark.com

The thiol group can participate in various cross-linking chemistries to form the hydrogel network. kinampark.com One common method is thiol-ene photopolymerization, a light-mediated reaction between a thiol and an alkene (such as a norbornene-functionalized PEG). researchgate.netnih.gov This reaction is highly efficient and allows for spatial and temporal control over the gelation process, which is advantageous for applications like encapsulating living cells. researchgate.netnih.gov

Thiol-Crosslinking in PEG Hydrogel Networks

Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical fields like drug delivery and regenerative medicine due to their biocompatibility. researchgate.net The formation of these hydrogel networks can be achieved through various cross-linking chemistries, with Michael-type addition reactions and acrylate (B77674) polymerization being prominent methods. researchgate.net Thiol-ene chemistry, in particular, is a favored method for creating PEG hydrogels because the thiol groups can react with numerous alkene groups under various conditions. nih.gov This approach is especially advantageous for cell encapsulation as the crosslinking of thiols and alkenes occurs under physiological conditions without producing by-products or requiring free radical initiators. nih.gov

The reaction between thiol and maleimide (B117702) groups exhibits high efficiency in macromer coupling for hydrogel formation. nih.gov However, the rapid polymerization can lead to heterogeneous networks. nih.gov To address this, researchers have explored methods to slow down the gelation kinetics, such as using electronegative peptide crosslinkers, which has been shown to be effective for both controlling the reaction speed and maintaining high cell viability. nih.gov The resulting hydrogels with more controlled and uniform networks are crucial for applications requiring predictable diffusion of small molecules and consistent cell distribution. nih.gov

Control of Mechanical Properties and Cell Interactions in 3D Scaffolds

Three-dimensional (3D) scaffolds are critical in tissue engineering and regenerative medicine as they mimic the natural extracellular matrix (ECM), providing a suitable environment for cell attachment, proliferation, and differentiation. tantti.comsigmaaldrich.com The mechanical properties of these scaffolds, such as stiffness, can significantly influence cell behavior. nih.gov

PEG-based hydrogels are a popular choice for creating 3D cell culture scaffolds. sigmaaldrich.com By utilizing chemistries like thiol-ene photopolymerization, it is possible to create hydrogels with tunable physicochemical properties. nih.gov For instance, the stiffness of the hydrogel can be controlled by adjusting the crosslink density. nih.govbiorxiv.org Studies have shown that human mesenchymal stem cells (hMSCs) exhibit different behaviors depending on the stiffness of the microgel scaffolds they are cultured in. nih.gov In stiffer microgels, hMSCs have been observed to activate YAP signaling, a key pathway in mechanotransduction. nih.gov

Furthermore, the architecture of the scaffold, such as pore size, can be engineered to control cell infiltration. nih.gov For example, bilayered scaffolds with different fiber diameters can be created to facilitate the adhesion of endothelial cells on one layer and the infiltration of smooth muscle cells into another, which is particularly relevant for engineering blood vessels. nih.gov The ability to independently tune the mechanical and biochemical properties of 3D scaffolds using molecules like this compound allows for the creation of highly specific and instructive environments for tissue regeneration.

Diagnostics and Imaging Applications

The unique properties of this compound also lend themselves to advancements in diagnostic and imaging technologies. The thiol group's affinity for certain metal surfaces and the biocompatibility of the PEG chain are key to these applications.

Biosensor Development using Thiol-Functionalized Surfaces

The performance and longevity of biosensors are heavily influenced by the linker molecules used to attach the biological recognition layer to the sensor surface. researchgate.netnih.gov These linkers must not only facilitate attachment but also protect the surface from non-specific binding, or biofouling. researchgate.netnih.gov

Thiol-functionalized PEG molecules are widely used for the surface modification of gold nanoparticles and electrodes in biosensors. researchgate.netnih.govsigmaaldrich.com The thiol group forms a strong, self-assembled monolayer (SAM) on the gold surface through a covalent thiolate-metal bond. sigmaaldrich.comacs.org The PEG chain then provides a hydrophilic and biocompatible interface that resists the non-specific adsorption of proteins and other biomolecules from complex biological media. researchgate.net This anti-fouling property is crucial for maintaining the sensitivity and specificity of the biosensor. researchgate.net Researchers have developed novel thiolated-PEG linkers and demonstrated their effectiveness in creating stable and efficient biosensing platforms for detecting various analytes, including ATP in complex biological fluids. researchgate.net

The density of the thiol ligands on the gold surface is a critical parameter for quality control in these applications, and methods have been developed to quantify this using techniques like inductively coupled plasma-mass spectrometry. acs.org

| Feature | Description | Reference |

| Analyte Detected | ATP | researchgate.net |

| Sensor Surface | Gold electrode with gold nanoparticles | researchgate.net |

| Key Property | Excellent antifouling in complex biological media | researchgate.net |

Biocompatible Coatings for Imaging Probes

In the realm of in vivo imaging, the biocompatibility and stability of imaging probes are paramount. The surface modification of imaging agents with molecules like this compound can significantly improve their performance. The PEG chain enhances the solubility and stability of the probes in biological fluids and can help to reduce immune responses, leading to longer circulation times and better tissue integration.

Advanced Characterization and Analytical Techniques for M Peg7 Thiol Conjugates and Assemblies

Spectroscopic Analysis of Thiol-Modified Systems

Spectroscopic methods are fundamental in confirming the chemical structure and purity of m-PEG7-thiol and its derivatives. These techniques provide detailed information about the molecular composition and bonding environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. slideshare.netcore.ac.ukweebly.comegyankosh.ac.in ¹H NMR and ¹³C NMR are routinely used to confirm the successful synthesis and purity of the molecule.

In a typical ¹H NMR spectrum of this compound, the protons of the polyethylene (B3416737) glycol (PEG) backbone appear as a characteristic sharp singlet around 3.65 ppm. researchgate.net The methyl protons of the methoxy (B1213986) (m-PEG) terminus are observed as a singlet at approximately 3.35 ppm. nih.gov The presence of the thiol group can be confirmed by the signals from the protons adjacent to the sulfur atom. For instance, in a related compound, α-amine-ω-thiol PEG, the presence of the thiol end group was confirmed by ¹H-NMR spectra. researchgate.net It is important to correctly assign all peaks, including those from any residual solvents or impurities, to ensure an accurate structural determination. rochester.edusigmaaldrich.compaulussegroup.com

¹³C NMR spectroscopy provides complementary information. For example, in a similar PEG derivative, the characteristic peak of the PEG backbone was observed, along with signals corresponding to the terminal functional groups. researchgate.net The complete disappearance of signals from starting materials in both ¹H and ¹³C NMR spectra indicates a successful reaction.

Key Research Findings from NMR Analysis:

Structural Confirmation: NMR is used to verify the presence of the methoxy group, the PEG chain, and the terminal thiol group. researchgate.netresearchgate.net

Purity Assessment: The absence of impurity peaks in the NMR spectrum is a strong indicator of the compound's purity. rochester.edu

Quantitative Analysis: Integration of NMR signals can be used to determine the relative number of protons and thus confirm the structure. nih.govacs.org

Interactive Table: Typical ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Environment | Typical Chemical Shift (ppm) | Multiplicity |

| Methoxy | CH₃-O- | ~3.35 | Singlet |

| PEG Backbone | -O-CH₂-CH₂-O- | ~3.65 | Singlet/Multiplet |

| Thiol Adjacency | -CH₂-SH | ~2.70 | Triplet |

| Thiol | -SH | ~1.30-1.60 | Triplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques (e.g., HR-ESI-MS, MALDI-TOF MS) for Molecular Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the composition of this compound and its conjugates. frontiersin.org High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are particularly well-suited for analyzing polymers and their derivatives. ingenieria-analitica.comwpmucdn.comshimadzu.com

HR-ESI-MS is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. It is highly sensitive and provides accurate mass measurements, which are crucial for confirming the elemental composition of the synthesized this compound.

MALDI-TOF MS is another soft ionization technique ideal for large molecules and is known for its high tolerance for salts and its ability to analyze complex mixtures. wpmucdn.comsigmaaldrich.com In the analysis of PEG compounds, MALDI-TOF MS can resolve individual oligomers, providing detailed information about the molecular weight distribution and the identity of the end groups. sigmaaldrich.com The mass of each peak in the resulting spectrum can be calculated using the formula:

Mn-mer = n(MRU) + MEG1 + MEG2 + Mion

Where:

n = degree of polymerization

MRU = mass of the repeat unit (e.g., ethylene (B1197577) glycol)

MEG1 = mass of the α-end group (methoxy group)

MEG2 = mass of the ω-end group (thiol group)

Mion = mass of the ionizing cation (e.g., Na⁺ or K⁺) sigmaaldrich.com

Key Research Findings from Mass Spectrometry:

Molecular Weight Verification: Both HR-ESI-MS and MALDI-TOF MS provide precise molecular weight data, confirming that the correct this compound molecule has been synthesized.

Purity and Heterogeneity: Mass spectrometry can reveal the presence of impurities or variations in the PEG chain length, which is critical for applications requiring monodisperse compounds. ingenieria-analitica.com

Conjugate Analysis: When this compound is conjugated to other molecules, such as peptides or proteins, mass spectrometry is used to determine the degree of PEGylation and the molecular weight of the final product. frontiersin.org

Chromatographic Methods for Product Analysis and Purification

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the purification of the desired product and the analysis of its properties.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers like this compound. chromatographyonline.comlcms.czcreative-biostructure.comwikipedia.org GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute first, while smaller molecules have longer retention times.

For PEG analysis, GPC can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.comresearchgate.net A low PDI value (close to 1.0) indicates a narrow molecular weight distribution, which is often desirable for well-defined applications. The quality of GPC standards is crucial for accurate characterization of PEGs. jenkemusa.com

Key Research Findings from GPC:

Molecular Weight Distribution: GPC provides a detailed profile of the molecular weight distribution of the this compound sample. researchgate.net

Purity Assessment: The presence of a single, symmetrical peak in the GPC chromatogram suggests a pure sample with a narrow size distribution. researchgate.net

Conjugation Confirmation: GPC can be used to monitor the progress of conjugation reactions. The formation of a higher molecular weight product is indicated by a shift to shorter retention times. rsc.org

Interactive Table: GPC Parameters for PEG Analysis

| Parameter | Description | Typical Value for High-Quality PEG |

| Mn (Number Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Varies with PEG length |

| Mw (Weight Average Molecular Weight) | A weighted average that takes into account the molecular weight of each chain in determining the average molecular weight. | Varies with PEG length |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution of a polymer. | ≤ 1.05 jenkemusa.com |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. frontiersin.org In the context of this compound, HPLC is particularly useful for monitoring the progress of its synthesis and subsequent conjugation reactions. thermofisher.comresearchgate.net

By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, time, and stoichiometry. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where separation is based on the hydrophobicity of the analytes. researchgate.net

For PEGylated products that lack a UV chromophore, detectors like the Charged Aerosol Detector (CAD) can be used in conjunction with HPLC. thermofisher.comchromatographyonline.com

Key Research Findings from HPLC:

Reaction Optimization: HPLC allows for the fine-tuning of reaction conditions to maximize yield and purity. thermofisher.com

Purity Analysis: HPLC can be used to assess the purity of the final this compound product by separating it from any unreacted starting materials or side products. frontiersin.org

Quantitative Analysis: With proper calibration, HPLC can be used to quantify the amount of this compound in a sample. chromatographyonline.com

Surface-Sensitive Techniques for Material Characterization

When this compound is used to modify surfaces, for example, by forming self-assembled monolayers (SAMs) on gold, a different set of analytical techniques is required to characterize the resulting material. These surface-sensitive techniques provide information about the composition, structure, and thickness of the molecular layer. The thiol group has a strong affinity for gold, making it a common anchor for forming SAMs. beilstein-journals.org

The characterization of these surfaces is crucial for understanding their properties and performance in applications such as biosensors and anti-fouling coatings. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Scanning Tunneling Microscopy (STM) are often employed. rsc.orgnih.gov Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can also be used to determine the ligand density on nanoparticles. nih.govresearchgate.netacs.org Studies have shown that the surface density of PEG-thiol ligands on gold nanoparticles can be around 4.3 molecules per square nanometer for a PEG7 ligand. nih.gov

Key Research Findings from Surface Analysis:

SAM Formation: Surface-sensitive techniques confirm the successful formation of a this compound monolayer on the substrate.

Surface Coverage and Density: These methods can provide quantitative information about the packing density and uniformity of the SAM. nih.gov

Surface Morphology: Techniques like AFM and STM can visualize the topography of the modified surface at the nanoscale. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 2-10 nanometers of a material's surface. researchgate.netmalvernpanalytical.comcarleton.edu The technique operates by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the surface. malvernpanalytical.com Because the energy of a core-level electron is specific to the element and its chemical environment, XPS provides a unique fingerprint of the surface composition. carleton.edu

In the context of this compound modified surfaces, such as on a gold substrate, XPS is invaluable for confirming the successful formation of the self-assembled monolayer. The analysis focuses on identifying the signature elements of the this compound molecule and the changes in their relative concentrations.

Detailed Research Findings: When a clean gold (Au) surface is modified with a PEG-thiol, XPS analysis reveals distinct changes in the elemental makeup of the surface.

Appearance of Sulfur (S): The most direct evidence of successful SAM formation is the detection of the sulfur 2p (S2p) peak. bio-conferences.org The thiol (-SH) group of this compound forms a stable Au-S covalent bond with the gold surface. bio-conferences.org Its presence is a definitive indicator of molecular attachment.

Increase in Carbon (C) and Oxygen (O): The polyethylene glycol chain consists of repeating ethylene oxide units (-CH2-CH2-O-), and the methoxy (-OCH3) end group contributes additional carbon and oxygen atoms. Consequently, a significant increase in the atomic percentage of both carbon (from the C1s peak) and oxygen (from the O1s peak) is observed compared to an unmodified gold surface. bio-conferences.orgnih.gov

Attenuation of the Substrate Signal: The formation of the this compound monolayer covers the underlying substrate. This results in an attenuation, or decrease in intensity, of the substrate's XPS signal (e.g., the Au4f peak for a gold surface). frontiersin.org

High-resolution XPS scans of the C1s region can further resolve the chemical states of carbon. For a PEG chain, characteristic peaks appear at binding energies corresponding to C-C/C-H bonds (~285.0 eV) and C-O bonds (~286.5 eV), confirming the presence and chemical integrity of the PEG structure on the surface. bio-conferences.orgfrontiersin.org

The following table presents representative data from an XPS analysis of a gold chip surface before and after modification with a similar compound, HS-PEG7-COOH/HS-PEG7-OH, which demonstrates the expected changes. bio-conferences.org

| Surface State | Element | Binding Energy (eV) | Atomic Content (%) |

|---|---|---|---|

| Unmodified Gold Chip | C1s | 285.03 | 30.27 |

| O1s | 532.33 | 14.40 | |

| Au4f | 84.07 | 53.64 | |

| PEG-Thiol Modified Chip | S2p | 162.10 | 2.11 |

| C1s | 286.70 | 55.48 | |

| O1s | 532.80 | 28.59 | |

| Au4f | 84.00 | 13.82 |

Data adapted from a study on HS-PEG7-COOH/HS-PEG7-OH modified gold chips. bio-conferences.org

Surface Plasmon Resonance (SPR) for Adsorption and Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor molecular interactions at interfaces. kit.edu It measures changes in the refractive index on the surface of a thin metal film (typically gold) upon the adsorption or binding of molecules. bio-conferences.orgkit.edu When molecules from a solution bind to the sensor surface, the local refractive index changes, causing a shift in the SPR angle. diva-portal.org This shift, measured in Resonance Units (RU), is directly proportional to the change in mass on the sensor surface, allowing for the quantitative analysis of binding events. nih.gov

For this compound, SPR is employed for two primary purposes:

Monitoring SAM Formation: The self-assembly process of this compound onto a gold SPR sensor chip can be monitored in real-time. The gradual increase in the SPR signal indicates the progressive adsorption and organization of the thiol molecules until a stable monolayer is formed. columbia.edunih.gov

Analyzing Binding Kinetics: Once the this compound surface is established, it can be used to study the interaction kinetics of other molecules (analytes) with the PEGylated surface. bio-conferences.org By flowing an analyte over the surface, one can measure the rates of association (kₐ) and dissociation (kₑ). The ratio of these rates (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. muni.cz

Detailed Research Findings: The kinetics of interaction are crucial for understanding the performance of a biosensor or a drug delivery vehicle. A typical SPR experiment involves flowing an analyte in solution over the this compound functionalized surface and recording the response over time (a sensorgram). From this data, key kinetic parameters are extracted. A surface functionalized with this compound is often used to prevent non-specific protein adsorption while allowing for the specific capture of a target analyte if a recognition element is attached to the PEG chain. nih.gov

The table below shows a hypothetical, yet representative, dataset for the binding of an analyte to a ligand immobilized on an this compound surface, illustrating the type of kinetic data obtained from SPR analysis.

| Analyte Concentration | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |

|---|---|---|---|

| Analyte A | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Analyte B | 4.2 x 10⁴ | 8.0 x 10⁻³ | 190.5 |

This table provides illustrative kinetic parameters. Analyte A shows a higher affinity (lower Kₑ) for the immobilized ligand compared to Analyte B, characterized by a slower dissociation rate.

Water Contact Angle Measurements for Surface Hydrophilicity

Water Contact Angle (WCA) measurement is a straightforward yet powerful technique for assessing the wettability of a solid surface. kruss-scientific.comnanoanalytics.com It involves depositing a droplet of water on the surface and measuring the angle formed at the three-phase contact point where the liquid, solid, and vapor meet. es-france.comsci-hub.se The contact angle is a direct indicator of surface hydrophilicity or hydrophobicity. nanoanalytics.com

A low contact angle (typically < 90°) indicates good wettability and a hydrophilic surface. kruss-scientific.com

A high contact angle (typically > 90°) indicates poor wettability and a hydrophobic surface. kruss-scientific.com

The poly(ethylene glycol) chain is well-known for its hydrophilic nature. Therefore, the successful formation of an this compound monolayer on a surface is expected to significantly increase its hydrophilicity. WCA measurements provide a quick and effective way to confirm this change in surface property.

Detailed Research Findings: Bare gold surfaces are moderately hydrophobic. When a dense monolayer of this compound is formed, the surface becomes dominated by the hydrophilic PEG chains, which readily interact with water molecules. This results in the water droplet spreading more across the surface, leading to a significant decrease in the measured contact angle. researchgate.net This change serves as strong secondary evidence, complementing XPS and SPR data, that the surface has been successfully modified with the PEG-thiol. Comparing the WCA before and after modification allows for a qualitative and semi-quantitative assessment of the surface coverage and quality of the SAM.

The following table shows typical water contact angle values for a bare gold surface and a surface modified with a PEG-thiol layer.

| Surface Type | Typical Water Contact Angle (θ) | Surface Property |

|---|---|---|

| Bare Gold (Au) | ~70° - 80° | Moderately Hydrophobic |

| This compound on Gold | ~20° - 40° | Hydrophilic |

Data compiled from general knowledge of gold and PEG surfaces. researchgate.net

Theoretical and Computational Studies of M Peg7 Thiol Interactions

Molecular Conformation and Energetic Studies

Computational modeling is employed to determine the most stable three-dimensional structures (conformations) of the m-PEG7-thiol molecule and the associated energy landscapes. The conformation of a flexible molecule like this compound, which consists of a methoxy (B1213986) head, a seven-unit polyethylene (B3416737) glycol chain, and a thiol tail, is not static. It exists as an ensemble of different shapes, or conformers, each with a specific energy.

Energetic studies calculate the potential energy of these various conformations. The lowest energy conformation, or ground state, represents the most probable structure of the isolated molecule. For PEG linkers, computational models can calculate the number of low-energy conformations, which are defined as structures within a small energy range (e.g., 2.0 kcal/mol) of the calculated ground state. nih.gov A higher number of available low-energy conformations suggests a greater entropic penalty upon binding to a surface, as the molecule's flexibility becomes constrained. nih.gov

The physical length of the molecule is a key parameter derived from these studies. For a related compound, HS-PEG7-COOH, which shares the same PEG7-thiol backbone, the molecular length has been calculated for a single molecule in a vacuum in its most extended chain conformation. nih.gov This provides a theoretical maximum length for the ligand spacer.

Calculated Molecular Properties of a PEG7-Thiol Derivative

| Compound | Methodology | Calculated Parameter | Value | Source |

|---|---|---|---|---|

| HS-PEG7-COOH | Energy minimization calculations (Gaussian 03 program package) | Molecular Length (extended chain in vacuum) | 3.52 nm | nih.gov |

Density Functional Theory (DFT) Studies of Thiolate-Metal Binding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it ideal for studying the interaction between a this compound molecule and a metal surface. When a thiol group (-SH) binds to a gold surface, it typically loses its hydrogen atom and forms a strong gold-thiolate (Au-S) bond. researchgate.net

DFT studies have been crucial in elucidating the nature of this bond. The interaction is a strong dative bond with a strength estimated to be between 40 and 50 kcal/mol, which is comparable to the strength of a gold-gold bond. nih.govacs.org This strong bond is the basis for the formation of stable self-assembled monolayers (SAMs) on gold surfaces. nih.govacs.org

Key findings from DFT studies on thiol-gold interactions include:

Adsorption Site: Calculations show that the sulfur atom of the thiolate preferentially sits (B43327) at a bridge site between two surface gold atoms. researchgate.net

Charge Rearrangement: The formation of the Au-S bond involves a significant rearrangement of electronic charge at the interface, creating a dipole moment. aps.org This interface dipole is a primary contributor to the change in the work function of the metal surface upon ligand adsorption. aps.org

Role of Dispersion Forces: Early DFT calculations struggled to accurately reproduce experimental adsorption behavior. researchgate.net It is now understood that van der Waals dispersion forces are critical for accurately modeling the thiol-gold interaction. Modified DFT methods that include dispersion corrections (like DFT-D) show that these forces can account for approximately half of the total adsorption energy of a methylthiolate on gold. researchgate.net

Influence of PEG Chain: For PEG-thiols, DFT calculations reveal that the length of the PEG backbone strongly influences the magnitude of the work function modification on a Au(111) surface. aps.org This is attributed to the dipole moment of the entire PEG-thiol layer. aps.org

Summary of DFT Findings for Thiolate-Metal Interactions

| Finding | Computational Method | Key Result | Source |

|---|---|---|---|

| Bond Strength | General literature value based on experimental and theoretical work | 40–50 kcal/mol | nih.govacs.org |

| Work Function Modification | DFT | Adsorption of PEG-thiol decreases the Au(111) work function, with the magnitude dependent on PEG chain length. | aps.org |

| Importance of Dispersion | DFT-D (DFT with dispersion correction) | Dispersion forces are crucial for quantitative analysis and account for ~50% of the adsorption energy. | researchgate.net |

| Binding Site | Periodic DFT | The sulfur atom favors a bridge site between two gold atoms on the Au(111) surface. | researchgate.net |

Modeling of Ligand Density and Surface Coverage on Nanomaterials

Studies combining experimental measurements with theoretical considerations have shown that ligand density is strongly dependent on the length of the PEG chain. nih.govacs.org For a series of mercapto-(PEG)n-carboxylic acids on gold nanoparticles, a clear trend was observed: as the PEG chain gets longer, the maximum achievable surface coverage decreases. nih.gov This is attributed to the larger footprint and greater steric hindrance of longer polymer chains. nih.gov

For HS-PEG7-COOH, a molecule with the same chain length as this compound, the surface density on GNPs was experimentally determined and found to be 4.3 molecules per square nanometer (nm²). nih.gov This value fits the general trend observed for both hydrophilic PEG-thiol ligands and lipophilic mercapto-alkanoic acids, where shorter ligands achieve higher packing densities. nih.gov For instance, a shorter ligand like 3-mercaptopropionic acid (MPA) can achieve a density of 6.3 molecules/nm², while longer PEG chains have significantly lower densities. nih.gov

The conformation of the PEG chains on the surface is also a key aspect of modeling. At low surface densities, the chains are thought to lie down in a "mushroom" conformation. tstu.rursc.org As the density increases, steric repulsion forces the chains to extend away from the surface into a more upright "brush" conformation. tstu.rursc.org This transition is critical for creating a dense, protective layer that can, for example, prevent protein adsorption. rsc.org

Ligand Density on Gold Nanoparticles for Various Thiol Ligands

| Ligand | Spacer Length (nm) | Surface Density (molecules/nm²) | Source |

|---|---|---|---|

| 3-Mercaptopropionic acid (MPA) | 0.68 | 6.3 | nih.gov |

| Mercapto-(PEG)4-carboxylic acid | 2.10 | 5.0 | nih.gov |

| Mercaptohexanoic acid (MHA) | 2.35 | 5.3 | nih.gov |

| Mercapto-(PEG)7-carboxylic acid (HS-PEG7-COOH) | 3.52 | 4.3 | nih.gov |

| HS-PEG3000-NH2 | N/A | 1.64 - 2.21 | acs.orgnih.gov |

| HS-PEG5000-NH2 | N/A | 0.85 - 1.33 | acs.orgnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel m-PEG7-thiol Derivatives with Enhanced Reactivity

While the thiol group of this compound readily reacts with functional groups like maleimides, researchers are exploring the synthesis of new derivatives to broaden its reaction capabilities and improve reaction kinetics. smolecule.combroadpharm.com The goal is to create a toolbox of this compound variants that can participate in a wider range of bioconjugation strategies.

Future research will likely focus on:

Introducing alternative reactive moieties: Modifying the non-thiol end of the PEG chain with other functional groups could create heterobifunctional linkers. For instance, incorporating amines, azides, or alkynes would enable click chemistry reactions, known for their high efficiency and specificity. mdpi.com

Optimizing the thiol group's reactivity: Research into the chemical environment surrounding the thiol group could lead to derivatives with tailored reactivity for specific applications. This could involve altering the adjacent chemical structure to influence the pKa of the thiol group, making it more or less reactive under specific pH conditions. nih.gov

A comparative look at the reactivity of different functional groups often paired with PEG linkers is presented below.

| Functional Group | Reacts With | Bond Formed | Key Features |

| Thiol | Maleimide (B117702), iodoacetate, vinyl sulfone, gold surfaces | Thioether, disulfide | Highly specific, stable bond formation. broadpharm.commdpi.com |

| Amine | NHS esters, carboxylic acids (with activators) | Amide | Common for protein conjugation. mdpi.com |

| Azide (B81097) | Alkynes (Click Chemistry) | Triazole | High efficiency and biorthogonality. mdpi.com |

| Aldehyde | Hydrazides, aminooxy groups | Hydrazone, oxime | Useful for site-specific modifications. |

This table is generated based on established bioconjugation chemistries.

Integration into Multi-Functional Biomaterials

The ability of this compound to modify surfaces and form hydrogels is a cornerstone of its application in biomaterials. smolecule.comsigmaaldrich.com Future work aims to create more sophisticated and "intelligent" biomaterials by integrating this compound with other functional components.

Emerging research avenues include:

Smart Hydrogels: Developing hydrogels that respond to specific biological cues. For example, incorporating enzyme-cleavable linkages alongside this compound could lead to materials that degrade and release drugs in the presence of disease-specific enzymes.

Bioactive Surfaces: Creating surfaces for medical devices and implants that not only prevent non-specific protein adsorption but also actively promote desired cellular interactions. smolecule.com This could involve co-immobilizing this compound with cell-adhesion peptides or growth factors.